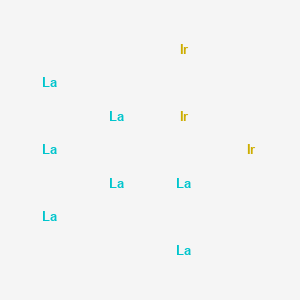
Iridium--lanthanum (3/7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–lanthanum (3/7) is a binary intermetallic compound composed of iridium and lanthanum in a 3:7 ratio. This compound is part of the broader family of intermetallic compounds that exhibit unique structural and electronic properties due to the combination of transition metals and rare earth elements. Iridium–lanthanum (3/7) is known for its high melting point, excellent corrosion resistance, and unique magnetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridium–lanthanum (3/7) typically involves high-temperature solid-state reactions. The elements iridium and lanthanum are mixed in the desired stoichiometric ratio and subjected to high temperatures in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or under an inert gas such as argon .
Industrial Production Methods
Industrial production of iridium–lanthanum (3/7) involves similar high-temperature processes but on a larger scale. The raw materials are purified and then combined in a high-temperature furnace. The resulting alloy is then cooled and processed to achieve the desired physical and chemical properties .
Chemical Reactions Analysis
Types of Reactions
Iridium–lanthanum (3/7) undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Can undergo substitution reactions with other metals or non-metals
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur at elevated temperatures to overcome the activation energy barriers .
Major Products Formed
The major products formed from these reactions include iridium oxides, lanthanum oxides, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Iridium–lanthanum (3/7) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of iridium–lanthanum (3/7) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants by providing active sites for the reaction to occur. In biological systems, it interacts with cellular components to produce specific effects, such as enhancing imaging contrast or delivering therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Iridium–cerium: Similar in structure but with different electronic and magnetic properties.
Iridium–platinum: Known for its high catalytic activity but differs in its chemical reactivity and stability.
Lanthanum–nickel: Exhibits different magnetic and electronic properties compared to iridium–lanthanum (3/7).
Uniqueness
Iridium–lanthanum (3/7) is unique due to its combination of high melting point, excellent corrosion resistance, and unique magnetic properties. These characteristics make it suitable for specialized applications in high-temperature environments and advanced technological applications .
Properties
CAS No. |
12030-71-6 |
|---|---|
Molecular Formula |
Ir3La7 |
Molecular Weight |
1548.99 g/mol |
IUPAC Name |
iridium;lanthanum |
InChI |
InChI=1S/3Ir.7La |
InChI Key |
OVKPOPILQRDVCY-UHFFFAOYSA-N |
Canonical SMILES |
[La].[La].[La].[La].[La].[La].[La].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



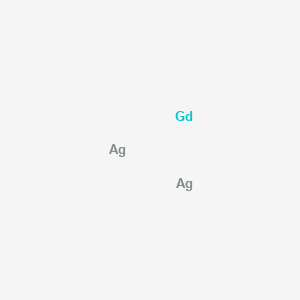
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)

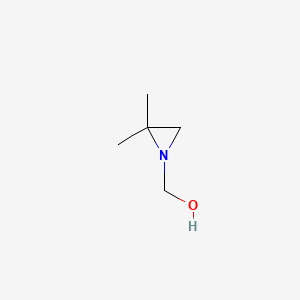

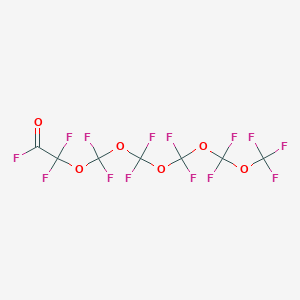
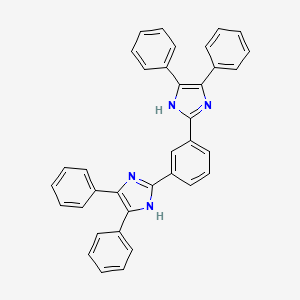
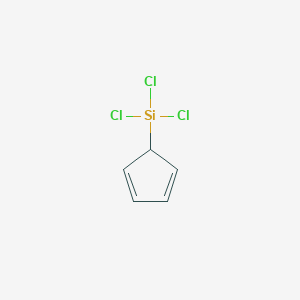
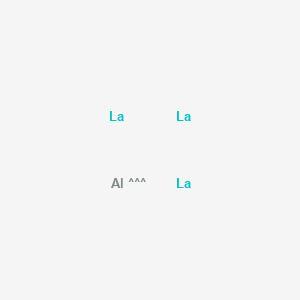
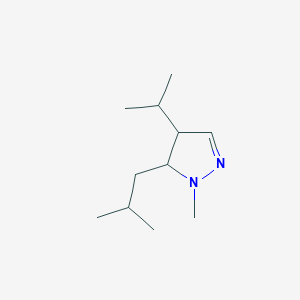
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

